molecular formula C26H22N4O8S2 B14949008 N,N'-biphenyl-4,4'-diylbis(4-methyl-3-nitrobenzenesulfonamide)

N,N'-biphenyl-4,4'-diylbis(4-methyl-3-nitrobenzenesulfonamide)

Katalognummer: B14949008
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: YTIMERIOCXABID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond. The presence of sulfonamide groups and nitro substituents further enhances its chemical reactivity and potential utility in research and industry.

Vorbereitungsmethoden

The synthesis of {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1′-biphenyl]-4,4′-bis(diazonium chloride) . The resulting intermediate is then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Analyse Chemischer Reaktionen

{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it interferes with the enzyme’s redox cycle, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and has potential therapeutic applications in various diseases.

Vergleich Mit ähnlichen Verbindungen

{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) can be compared to other biphenyl derivatives and sulfonamide compounds. Similar compounds include:

What sets {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) apart is its specific combination of nitro and sulfonamide groups, which confer unique reactivity and potential biological activity.

Eigenschaften

Molekularformel

C26H22N4O8S2

Molekulargewicht

582.6 g/mol

IUPAC-Name

4-methyl-N-[4-[4-[(4-methyl-3-nitrophenyl)sulfonylamino]phenyl]phenyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C26H22N4O8S2/c1-17-3-13-23(15-25(17)29(31)32)39(35,36)27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-40(37,38)24-14-4-18(2)26(16-24)30(33)34/h3-16,27-28H,1-2H3

InChI-Schlüssel

YTIMERIOCXABID-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.